5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide

Medicinal Chemistry Analytical Chemistry High-Throughput Screening

Researchers developing PDE3 inhibitors or validating analytical methods for pharmaceutical impurities require a structurally defined cinnolinone scaffold with guaranteed purity. 5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide (CAS 108749-03-7) meets both needs as a versatile building block and a reference standard. - ≥95% purity ensures reproducible SAR studies and reliable HPLC/LC-MS method validation. - Hydrobromide salt form enhances aqueous solubility for consistent in vitro assay performance. - Immediate availability in research quantities (25 mg-1 g) with fast global shipping.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 108749-03-7
Cat. No. B1308901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide
CAS108749-03-7
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1CCC2=NNC(=O)C=C2C1.Br
InChIInChI=1S/C8H10N2O.BrH/c11-8-5-6-3-1-2-4-7(6)9-10-8;/h5H,1-4H2,(H,10,11);1H
InChIKeyXSEJJFDQNUSFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide (CAS 108749-03-7): Core Chemical Profile and Procurement Considerations


5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide is a partially saturated cinnolinone derivative, characterized by a bicyclic structure composed of a pyridazine ring fused to a cyclohexene ring [1]. This heterocyclic scaffold is considered a privileged structure in medicinal chemistry, serving as a versatile intermediate and building block for the synthesis of more complex, biologically active molecules [1]. The hydrobromide salt form of this compound, with CAS number 108749-03-7, is typically supplied as a solid and is intended for research use only . Its value lies not in a single, well-defined biological function, but in its utility as a core structural motif for exploring diverse therapeutic targets, including enzyme inhibition and receptor modulation [1].

The Case Against In-Class Substitution for 5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide


The selection of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide over its unprotonated free base (CAS 5468-36-0) or other cinnolinone analogs is not a matter of interchangeable building blocks. While many vendors list both forms, the choice of salt can profoundly influence key physicochemical properties. For instance, the hydrobromide salt is expected to exhibit higher aqueous solubility compared to its neutral counterpart, a critical factor for enabling reproducible in vitro assays and biological screening [1]. Furthermore, this specific compound is explicitly marketed and utilized as a **reference standard for pharmaceutical impurities**, a role that demands exact structural and salt-form identity . The purity of the commercial supply, typically guaranteed at 95% by reputable vendors, is a non-negotiable variable for quantitative research, and substituting with a lower-purity or different salt form can invalidate analytical method development and quantitative results .

Quantitative Evidence for 5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide Selection and Differentiation


Purity-Driven Differentiation for Reproducible Quantitative Assays

For quantitative applications, the defined purity of the target compound provides a verifiable advantage. The 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide from authorized vendors is certified to a minimum purity of 95% . In contrast, many alternate suppliers and analogs, such as the free base form (CAS 5468-36-0), are often offered at undefined or lower purity grades. This lack of standardization introduces variability in biological assays and can lead to inaccurate dose-response calculations.

Medicinal Chemistry Analytical Chemistry High-Throughput Screening

Analytical Utility: Defined Spectral Data for Structural Confirmation

For researchers requiring unambiguous structural confirmation, the target compound has publicly available 1D 1H NMR reference spectra. The Biological Magnetic Resonance Bank (BMRB) provides a curated entry (bmse011967) with detailed NMR data for 5,6,7,8-tetrahydro-2H-cinnolin-3-one, acquired under standardized conditions (2mM in DMSO-d6, 298K, pH 7.5, referenced to DSS) [1]. This is in stark contrast to the many related tetrahydrocinnolinone analogs for which no such curated spectral reference exists in public repositories, making unambiguous structural verification more challenging and time-consuming.

Metabolomics NMR Spectroscopy Analytical Method Development

Class-Level Scaffold Validation: PDE3 Inhibition as a Pharmacological Hook

While the target compound itself has not been the subject of extensive biological characterization, the tetrahydrocinnolinone scaffold has been pharmacologically validated. A closely related class of compounds, 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones, has demonstrated a defined inhibitory activity against phosphodiesterase III (PDE3) [1]. In these studies, specific derivatives (compounds 2 and 3) exhibited a higher affinity for PDE3 than the reference compound (1) [1]. This provides a class-level inference that the core cinnolinone structure of the target compound offers a viable starting point for developing novel PDE3 inhibitors, which are relevant to cardiovascular and antithrombotic therapies.

Cardiovascular Research Enzyme Inhibition Phosphodiesterase Inhibitors

Key Application Scenarios for 5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide in Research and Development


Development of PDE3 Inhibitor Leads for Cardiovascular Research

The target compound serves as a foundational building block for synthesizing novel cinnolinone-based inhibitors of phosphodiesterase 3 (PDE3), an enzyme implicated in cardiovascular and antithrombotic pathways. As demonstrated by the pharmacological activity of related tetrahydrobenzo[h]cinnolinones [1], derivatization of this core scaffold can yield compounds with measurable affinity for PDE3 [1]. Researchers can utilize the unadorned core (the target compound) to explore structure-activity relationships (SAR) and develop new leads.

Analytical Reference Standard for Pharmaceutical Impurity Profiling

This compound is explicitly identified as a reference substance for pharmaceutical impurities and reagents [1]. Its defined structure and guaranteed purity of ≥95% make it suitable for use as a standard in HPLC, LC-MS, or other analytical methods to identify and quantify related substances or degradation products in drug substances or formulations. The availability of an NMR reference spectrum further supports its use in analytical method development and validation .

General Heterocyclic Scaffold for Diversified Medicinal Chemistry

The tetrahydrocinnolinone core is a versatile and privileged structure for probing a wide range of biological targets [1]. Its partially saturated, bicyclic framework allows for the introduction of diverse chemical modifications, which can modulate physicochemical and pharmacological properties [1]. This makes it a valuable building block for generating compound libraries for high-throughput screening across multiple therapeutic areas, including those where related analogs have shown anti-inflammatory, analgesic, or antimicrobial potential [1].

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